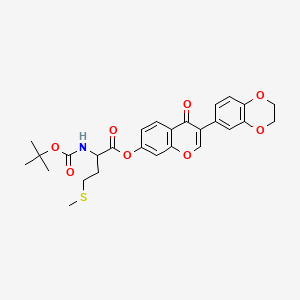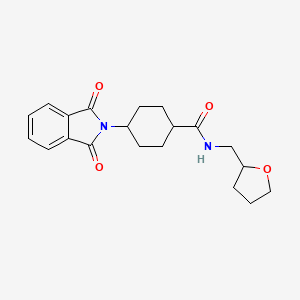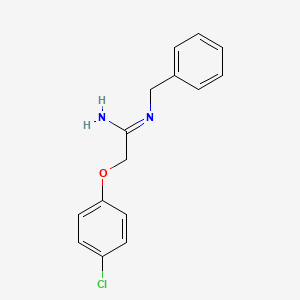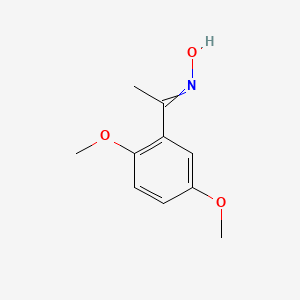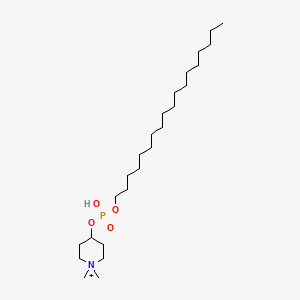
(1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate is a complex organic compound that features a piperidine ring substituted with a dimethyl group and an octadecyl hydrogen phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate typically involves the reaction of piperidine derivatives with octadecyl phosphate under controlled conditions. The process may include steps such as:
Formation of the Piperidine Derivative: Starting with piperidine, the compound is alkylated using dimethyl sulfate to introduce the dimethyl groups.
Phosphorylation: The dimethylpiperidine derivative is then reacted with octadecyl phosphate in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for factors such as temperature, pressure, and reaction time to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted compounds with different nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
(1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,1-Dimethylpiperidin-1-ium-4-yl) dodecyl hydrogen phosphate
- (1,1-Dimethylpiperidin-1-ium-4-yl) hexadecyl hydrogen phosphate
Uniqueness
(1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate is unique due to its longer alkyl chain, which may confer distinct physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness can be leveraged in applications requiring specific hydrophobic or amphiphilic characteristics.
Eigenschaften
Molekularformel |
C25H53NO4P+ |
|---|---|
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate |
InChI |
InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3/p+1 |
InChI-Schlüssel |
SZFPYBIJACMNJV-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OC1CC[N+](CC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




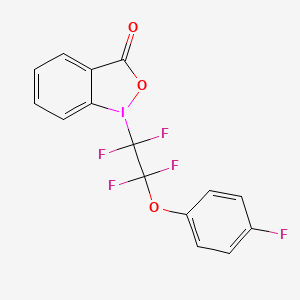
![N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12466132.png)
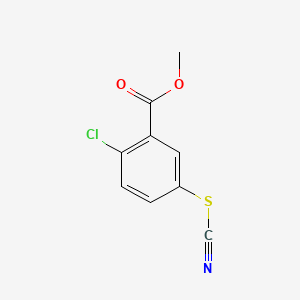
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466142.png)
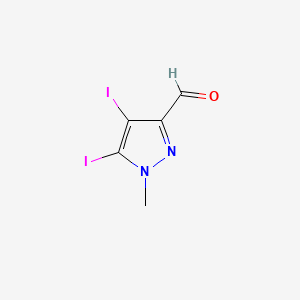
![4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12466151.png)

![N-(4-bromo-3-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466182.png)
